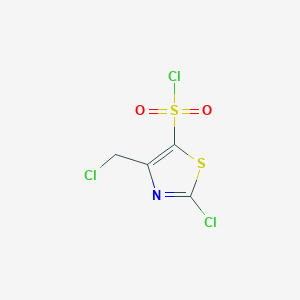

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” is likely a sulfur-containing organic compound. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . The chloromethyl and sulfonyl chloride groups suggest that this compound could be used as an intermediate in organic synthesis .

Synthesis Analysis

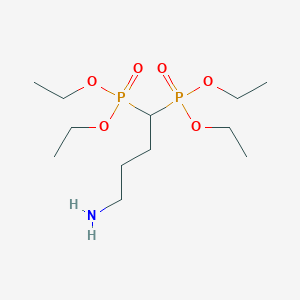

While the specific synthesis of “2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” is not available, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides . The chloromethyl and sulfonyl chloride groups could potentially be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiazole ring with chloromethyl and sulfonyl chloride substituents. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The sulfonyl chloride group is typically very reactive and can undergo various reactions, including substitution reactions with nucleophiles . The chloromethyl group could also potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and relatively stable . The presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

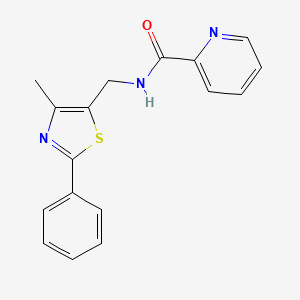

One study elaborates on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. The process involved several steps, culminating in the conversion of an intermediate into sulfonyl chloride, followed by the creation of title sulfonamides. These compounds exhibited anti-tobacco mosaic virus activity, demonstrating the potential antiviral applications of derivatives synthesized from related sulfonyl chlorides (Chen et al., 2010).

Synthetic Chemistry and Material Science

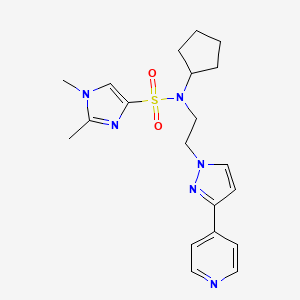

Another research focused on the preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, showcasing its ability to react with amines to build sulfonamides. These are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, highlighting the compound's utility in regioselective synthesis and material science (Turov et al., 2014).

Anticancer Research

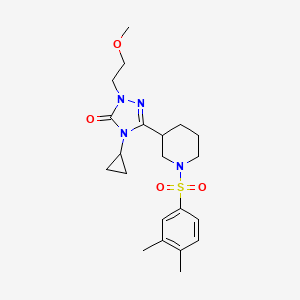

Research into sulfone derivatives of a 5-Nitrothiazole series revealed the synthesis of new compounds under eco-friendly conditions using microwave irradiation. Some of these derivatives demonstrated promising selective in vitro antiproliferative activity towards HepG2 human cell lines, suggesting potential applications in anticancer research (Cohen et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications of “2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” would likely depend on its reactivity and the specific properties conferred by the thiazole ring and the chloromethyl and sulfonyl chloride groups. It could potentially be used as an intermediate in the synthesis of other organic compounds .

Eigenschaften

IUPAC Name |

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMPRSFOWMRWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2963076.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)

![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)